Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate
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Overview
Description
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid, characterized by the presence of two methyl groups and an isopropoxy group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate typically involves the esterification of 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid or corresponding ketones.
Reduction: Formation of 2,6-dimethyl-4-(propan-2-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dimethylbenzoate
- Methyl 4-(propan-2-yloxy)benzoate
- Methyl 2,6-dimethyl-4-methoxybenzoate
Uniqueness
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is unique due to the presence of both methyl and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2,6-dimethyl-4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)16-11-6-9(3)12(10(4)7-11)13(14)15-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVGTHOWUVWMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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